N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
“N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide” is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have wide applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of “N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide” was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide” include coupling reactions and treatment with various reagents . For example, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide” can be inferred from related thiazole compounds. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial propertiesN-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide derivatives may act as potential antimicrobial agents, inhibiting the growth of bacteria, fungi, and other microorganisms . Further research could explore their efficacy against specific pathogens.
Antifungal Potential
Thiazoles, including our compound of interest, have demonstrated antifungal activity. Researchers have synthesized related derivatives and screened them for their effectiveness against fungal strains such as Candida albicans . Investigating their mode of action and specificity could lead to novel antifungal therapies.
Antiviral Properties
While specific studies on this compound are limited, thiazoles in general exhibit antiviral potential. Researchers have explored their use against various viruses, including HIV. Investigating the antiviral activity of N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide could yield valuable insights .
Neuroprotective Effects
Thiazoles have been investigated for their neuroprotective properties. Given the compound’s structural features, it may interact with neural pathways or receptors. Research into its impact on neurodegenerative diseases (such as Alzheimer’s) or neuronal health is warranted .
Anticancer Applications
Thiazoles play a role in anticancer drug development. While specific studies on our compound are scarce, related thiazole derivatives have shown promise as antineoplastic agents. Investigating their cytotoxic effects and potential mechanisms could be fruitful .
O-GlcNAcase Inhibition for Tauopathies
Recent research has explored thiazole-based compounds as inhibitors of O-GlcNAcase, an enzyme implicated in tauopathies (e.g., Alzheimer’s disease). Although not directly studied for our compound, this avenue could be worth exploring .
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the post-translational modification of proteins, specifically in the removal of O-GlcNAc from serine and threonine residues . This process is critical in cellular functions such as signal transduction, protein degradation, and gene expression .
Mode of Action
In the case of OGA, inhibition prevents the removal of O-GlcNAc from proteins, which can influence various cellular processes .
Biochemical Pathways
The inhibition of OGA affects the O-GlcNAcylation pathway. O-GlcNAcylation is a dynamic post-translational modification involved in various cellular processes, including signal transduction, protein degradation, and gene expression . By inhibiting OGA, the compound increases the O-GlcNAcylation of proteins, which can have downstream effects on these processes .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, making it effective in exerting its biological effects .
Result of Action
The inhibition of OGA and the subsequent increase in protein O-GlcNAcylation can have various effects at the molecular and cellular levels. For instance, it has been linked to the treatment of Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other diseases/disorders involving tau-mediated neurodegeneration . The compound’s action could potentially limit tau hyperphosphorylation and aggregation into pathological tau, which are key features of these disorders .
Future Directions
Thiazole derivatives, including “N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide”, continue to be an area of interest due to their wide range of biological activities. Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . Additionally, further in vitro and in vivo studies, as well as clinical trials, are needed to fully understand the therapeutic potential of these compounds.
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-4-10(15-17-7)12(16)14-8-2-3-11-9(5-8)13-6-18-11/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAYHFGTMVBIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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